3-(difluoromethyl)azetidine, trifluoroacetic acid
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Overview
Description
3-(difluoromethyl)azetidine, trifluoroacetic acid is a compound that has garnered interest in various fields of scientific research due to its unique chemical properties. The compound consists of a 3-(difluoromethyl)azetidine moiety combined with trifluoroacetic acid, making it a valuable entity in synthetic chemistry and medicinal research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(difluoromethyl)azetidine, trifluoroacetic acid typically involves the reaction of azetidine with difluoromethylating agents under controlled conditions. One common method includes the use of difluoromethyl sulfonium salts as difluoromethylating agents. The reaction is usually carried out in the presence of a base such as potassium carbonate, and the product is purified through standard techniques like column chromatography .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-efficiency reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the difluoromethylation process .
Chemical Reactions Analysis
Types of Reactions
3-(difluoromethyl)azetidine, trifluoroacetic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the difluoromethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium azide or potassium cyanide in polar aprotic solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluoromethyl ketones, while reduction can produce difluoromethyl alcohols .
Scientific Research Applications
3-(difluoromethyl)azetidine, trifluoroacetic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Investigated for its potential as a pharmaceutical intermediate in drug development.
Industry: Utilized in the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of 3-(difluoromethyl)azetidine, trifluoroacetic acid involves its interaction with specific molecular targets. The difluoromethyl group can form strong hydrogen bonds and hydrophobic interactions with target molecules, influencing their biological activity. The azetidine ring provides structural rigidity, enhancing the compound’s binding affinity and selectivity .
Comparison with Similar Compounds
Similar Compounds
- 3-(fluoromethyl)azetidine, trifluoroacetic acid
- 3-(trifluoromethyl)azetidine, trifluoroacetic acid
- 3-(chloromethyl)azetidine, trifluoroacetic acid
Uniqueness
3-(difluoromethyl)azetidine, trifluoroacetic acid is unique due to the presence of the difluoromethyl group, which imparts distinct electronic and steric properties. This makes it more reactive and versatile compared to its analogs, allowing for a broader range of chemical transformations and applications .
Properties
CAS No. |
2613385-17-2 |
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Molecular Formula |
C6H8F5NO2 |
Molecular Weight |
221.13 g/mol |
IUPAC Name |
3-(difluoromethyl)azetidine;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C4H7F2N.C2HF3O2/c5-4(6)3-1-7-2-3;3-2(4,5)1(6)7/h3-4,7H,1-2H2;(H,6,7) |
InChI Key |
ZGMPWJLMRVYMPN-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CN1)C(F)F.C(=O)(C(F)(F)F)O |
Purity |
95 |
Origin of Product |
United States |
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